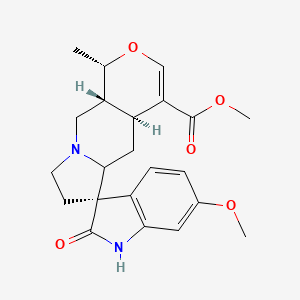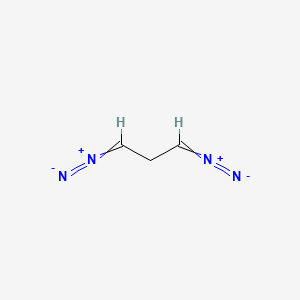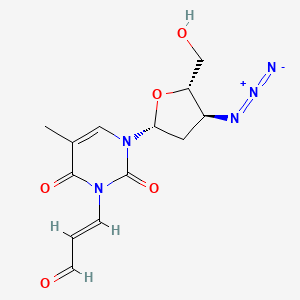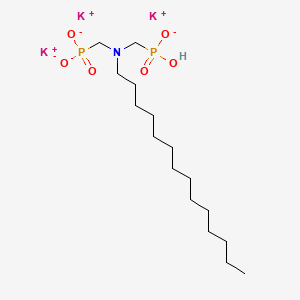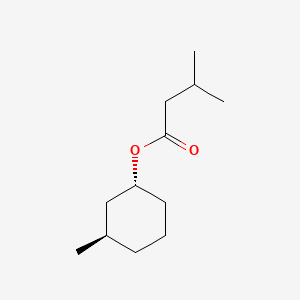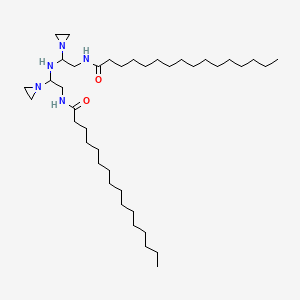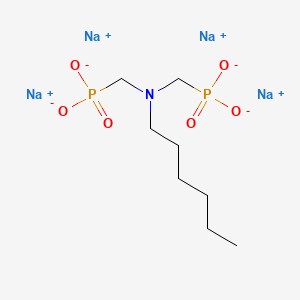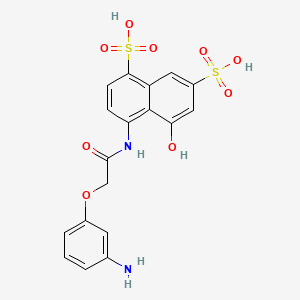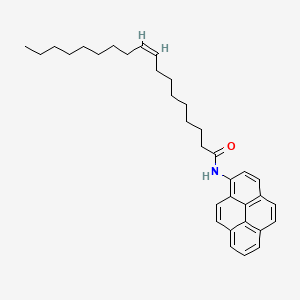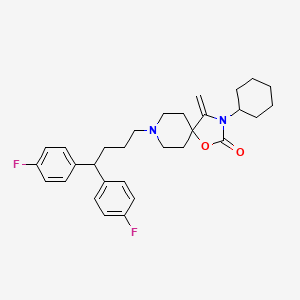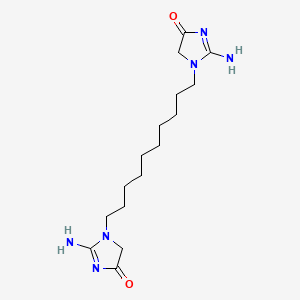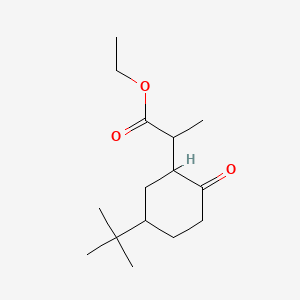
Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate is an organic compound with the molecular formula C12H20O3. It is characterized by the presence of an oxirane ring, also known as an epoxide, which is a three-membered cyclic ether. This compound is notable for its unique structure, which includes a carboxylate ester group and a branched alkyl chain with a double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate typically involves the reaction of ethyl chloroacetate with 3-methyl-3-(4-methylpent-3-enyl)oxirane. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the ethyl chloroacetate acts as the electrophile and the oxirane compound acts as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified using techniques such as distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Diols or other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Amino alcohols, thioethers, or other substituted products.
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including fragrances, flavors, and polymers.
Mecanismo De Acción
The mechanism of action of ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or DNA. This reactivity underlies its potential biological activity, including its ability to inhibit enzymes or modify cellular processes.
Comparación Con Compuestos Similares
Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate can be compared with other similar compounds, such as:
- (2R,3R)-2,3-epoxy-3,7-dimethyl-6-octenyl acetate**: Another epoxide with a different ester group.
2,3-Epoxy-geranial: Similar in structure but with different substituents on the oxirane ring.
2,3-epoxycitral: A related compound with a similar oxirane ring but different alkyl chain.
These compounds share the oxirane ring structure but differ in their substituents, leading to variations in their chemical reactivity and applications.
Propiedades
Número CAS |
75033-21-5 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-5-14-11(13)10-12(4,15-10)8-6-7-9(2)3/h7,10H,5-6,8H2,1-4H3 |
Clave InChI |
NZPDKZBODKIQSA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(O1)(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


